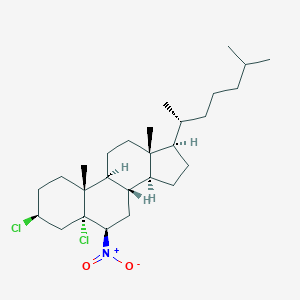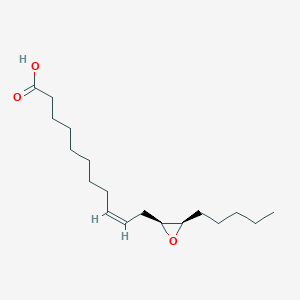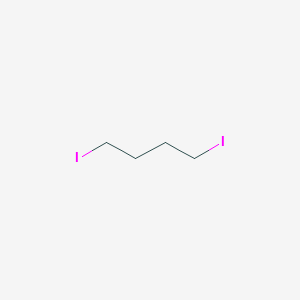
1,4-二碘丁烷
描述
1,4-Diiodobutane is a chemical compound that is part of the 1,4-dihalobutane family. It is characterized by having two iodine atoms attached to the terminal carbons of a four-carbon chain. The presence of iodine atoms significantly influences the physical, chemical, and reactive properties of the molecule. The compound is known for its strong binding strength with certain macrocyclic molecules due to dispersive interactions, as indicated by its high affinity for ethylpillar arene .
Synthesis Analysis
The synthesis of 1,4-diiodobutane is not directly described in the provided papers. However, 1,4-diiodo-1,3-dienes, which are closely related, can be synthesized starting from alkynes and iodine. These dienes are highly reactive and can be used under mild conditions, such as room temperature, to create complex organic molecules through various synthetic procedures .
Molecular Structure Analysis
The molecular structure of 1,4-diiodobutane has been studied using vibrational spectroscopy. The compound has been found to crystallize in different conformations, including the gauche-trans-gauche' and trans-trans-trans conformations. In the liquid state, multiple conformers coexist, indicating a degree of flexibility in the molecular structure .
Chemical Reactions Analysis
1,4-Diiodobutane exhibits strong binding with pillar arenes, which is predominantly driven by dispersion forces. This interaction is significantly stronger than that observed with other dihalobutanes, such as 1,4-difluorobutane . Additionally, 1,4-diiodo-1,3-dienes, which can be derived from 1,4-diiodobutane, are versatile reagents in organic synthesis, participating in cross-coupling reactions, organometallic synthesis, and the preparation of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diiodobutane are influenced by the presence of iodine atoms. The vibrational spectra of the compound have been analyzed, providing insights into its molecular conformations in both solid and liquid states . The compound's interactions with other chemicals, such as its strong complexation with pillar arenes, also highlight its unique chemical properties .
科学研究应用
聚合物的交联剂
在聚合物化学中,1,4-二碘丁烷是一种有效的交联剂。 它有助于从纤维素合成阴离子交换膜 . 这些膜对于燃料电池和水净化系统等应用至关重要。 1,4-二碘丁烷中的碘原子促进了交联过程,为聚合物结构提供了稳定性和耐久性。
钙钛矿太阳能电池中的添加剂
1,4-二碘丁烷用作添加剂,以提高钙钛矿太阳能电池的性能 . 它改善了钙钛矿层的成膜和稳定性,从而提高了太阳能电池的效率和寿命。 鉴于对可再生能源的需求不断增长,这一应用尤为重要。
分析化学
1,4-二碘丁烷可用作气相色谱法和质谱法等分析方法的标准品。 其明确的特性,如沸点和折射率,使其适用于校准仪器和验证分析程序 .
安全和危害
1,4-Diiodobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system and the central nervous system (CNS) .
未来方向
作用机制
Target of Action
1,4-Diiodobutane is a chemical compound with the formula I(CH2)4I . It is primarily used in organic synthesis . .
Biochemical Pathways
As a reagent in organic synthesis, it may be involved in the formation of various organic compounds .
Result of Action
As a reagent in organic synthesis, its primary role is likely in the formation of other organic compounds .
属性
IUPAC Name |
1,4-diiodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYUBHVBIKMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060851 | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 5.8 deg C; [ChemIDplus] Colorless liquid; [MSDSonline] | |
| Record name | 1,4-Diiodobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
628-21-7 | |
| Record name | 1,4-Diiodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diiodobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diiodobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diiodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-diiodobutane?
A1: The molecular formula of 1,4-diiodobutane is C4H8I2, and its molecular weight is 309.92 g/mol. []
Q2: Is there spectroscopic data available for 1,4-diiodobutane?
A2: Yes, several studies report spectroscopic data for 1,4-diiodobutane:
- NMR: 1H and 13C NMR data have been used to characterize the compound and its derivatives. [, , , , , ]
- IR: Infrared spectroscopy has been employed to analyze the structure and interactions of 1,4-diiodobutane. [, , , , ]
- Mass Spectrometry: FAB/MS has been used to identify glutathione-sulfonium conjugates of 1,4-diiodobutane. []
Q3: How does 1,4-diiodobutane perform as a cross-linking agent in polymer chemistry?
A3: 1,4-Diiodobutane is an effective cross-linking agent for polymers containing nucleophilic groups, such as pyridine rings in poly(4-vinyl pyridine) (P4VP). [, , , , , , ] This cross-linking enhances the stability of these polymers in various solvents. [, , , , , , ]
Q4: Are there specific applications of 1,4-diiodobutane in the fabrication of membranes?
A4: Yes, 1,4-diiodobutane plays a crucial role in developing responsive polymer gel membranes. [, ] For instance, it acts as both a porogen and a cross-linker for poly(2-vinylpyridine) (P2VP), contributing to the creation of pH-responsive membranes with controllable pore sizes. [, ]
Q5: What are the applications of 1,4-diiodobutane in organic synthesis?
A5: 1,4-Diiodobutane is employed in various organic reactions, including:
- Alkylation Reactions: It acts as an alkylating agent for various nucleophiles, including pyrene dianions [] and phosphine ligands. []
- Cyclization Reactions: 1,4-Diiodobutane participates in dialkylative cyclization reactions with substrates like 3-(phenylthio)-3-sulfolenes, leading to the formation of spiro bicyclic compounds. []
- Synthesis of Heterocycles: It serves as a building block for synthesizing nitrogen-containing heterocycles like bis-spironnaphthoxazine. [, ]
Q6: How does 1,4-diiodobutane interact with biological systems?
A6: Research indicates that 1,4-diiodobutane can be metabolized in rats to form a glutathione-sulfonium conjugate, which is subsequently excreted in the bile. [] This finding highlights its potential interaction with biological systems and detoxification pathways.
Q7: What is the significance of 1,4-diiodobutane in studying three-electron bonded species?
A7: 1,4-Diiodobutane serves as a model compound for investigating intramolecular two-centre three-electron bonds. [] Studies using techniques like pulse radiolysis have explored the formation and stability of such bonds in 1,4-diiodobutane derivatives. []
Q8: Does 1,4-diiodobutane show any specific interactions with pillar[5]arenes?
A8: Yes, research indicates that 1,4-diiodobutane forms interpenetrated complexes with simple pillar[5]arenes. [] The dominant force in these complexes is dispersion interactions, with 1,4-diiodobutane exhibiting a strong binding affinity towards ethylpillar[5]arene. []
Q9: Are there environmental concerns regarding 1,4-diiodobutane?
A9: While limited information is available on the environmental fate and effects of 1,4-diiodobutane specifically, it's important to consider its potential impact:
Q10: What analytical methods are used to quantify 1,4-diiodobutane?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and specific technique for quantifying 1,4-diiodobutane in biological samples, like plasma. [] This method often involves derivatization steps to enhance the volatility and detectability of the compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





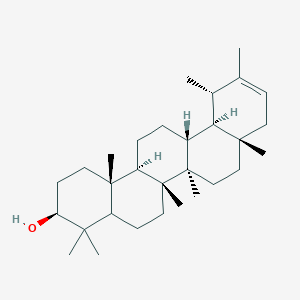
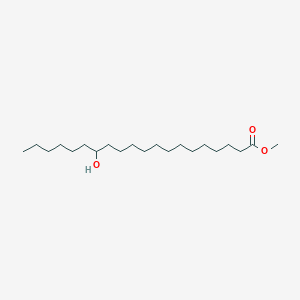

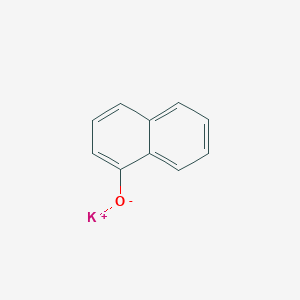
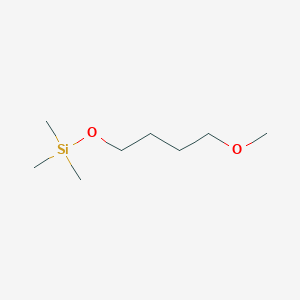
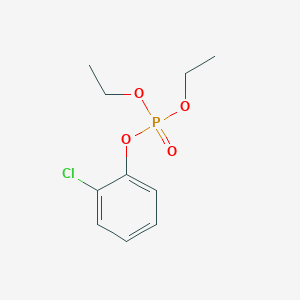



![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
